molecular formula C6H16Cl2N2 B14083820 Hex-4-ene-1,2-diamine;dihydrochloride

Hex-4-ene-1,2-diamine;dihydrochloride

Cat. No.: B14083820
M. Wt: 187.11 g/mol
InChI Key: JIBZJYFBGDVTOM-UHFFFAOYSA-N
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Description

Hex-4-ene-1,2-diamine dihydrochloride is a diamine salt characterized by a six-carbon chain with a double bond at position 4 and amine groups at positions 1 and 2, protonated to form a dihydrochloride salt. Below, we compare it with similar compounds based on molecular structure, physicochemical properties, and industrial or pharmaceutical uses, as derived from authoritative sources .

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

hex-4-ene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H

InChI Key

JIBZJYFBGDVTOM-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation-Amination of Unsaturated Diols

A two-step route involves converting unsaturated diols to diamines through selective hydrogenation and amination. For example, 4-ene-1,2-diol undergoes hydrogenation in the presence of Raney nickel at 8–10 MPa and 140–145°C to form a diol intermediate, which is subsequently aminated using ammonia under high-pressure conditions (2.3–3.0 MPa, 190–200°C). This method mirrors the industrial synthesis of hexamethylene diamine but requires careful optimization to prevent over-hydrogenation of the double bond.

Key Parameters

  • Catalyst : Raney nickel or ruthenium-based systems.
  • Yield : ~70–80% (diamine intermediate), with ~95% conversion post-amination.
  • Challenges : Competing saturation of the C4–C5 double bond necessitates low hydrogen partial pressures.

Gabriel Synthesis with Halogenated Precursors

The Gabriel synthesis offers a reliable pathway using 1,2-dibromohex-4-ene as a precursor. Reaction with potassium phthalimide generates a diphthalimide intermediate, which is hydrolyzed under acidic conditions to yield the free diamine. Subsequent treatment with hydrochloric acid produces the dihydrochloride salt.

Optimization Insights

  • Solvent : Dimethylformamide (DMF) enhances nucleophilic substitution efficiency.
  • Hydrolysis : Concentrated HCl at reflux achieves >90% deprotection.

Biocatalytic Routes for Stereoselective Synthesis

Transaminase-Mediated Amination

Enzymatic methods enable asymmetric synthesis of diamines. A diketone precursor, such as hex-4-ene-1,2-dione, is subjected to transaminase catalysis in the presence of an amine donor (e.g., isopropylamine). This step generates an imine intermediate, which is reduced stereoselectively using imine reductases (IREDs).

Case Study

  • Enzyme : (R)-selective IRED achieves >98% enantiomeric excess (ee) for the (2R,6S)-isomer.
  • Conditions : Phosphate buffer (pH 8.0), 30°C, 24-hour reaction time.
  • Yield : 90 mM product concentration in one-pot cascades.

Oxidative Amination Challenges

Unintended oxidation of imine intermediates, as observed in dihydropinidine synthesis, poses a risk. For example, imine 4 (from transaminase reactions) oxidizes to dihydropyridinone 8 under aerobic conditions, reducing diamine yields. Solutions include inert atmospheres and coupling imine formation with immediate reduction.

Mechanochemical Approaches

Solvent-Free Amination

Ball milling facilitates direct amination of halogenated alkenes. Combining 1,2-dibromohex-4-ene with ammonium carbonate in a mechanochemical reactor (e.g., stainless-steel jar with ZrO2 balls) achieves ~60% conversion at ambient temperature.

Advantages

  • Efficiency : Eliminates solvent waste and reduces reaction times to <1 hour.
  • Scalability : Demonstrated for gram-scale syntheses of organometallic compounds.

Dihydrochloride Salt Formation

The diamine is treated with concentrated hydrochloric acid (37% w/w) in ethanol or water. Precipitation yields the dihydrochloride salt with >99% purity.

Critical Factors

  • Stoichiometry : 2:1 HCl-to-diamine molar ratio ensures complete protonation.
  • Crystallization : Slow cooling enhances crystal uniformity.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Key Limitations
Catalytic Amination 70–80 Low High Double bond saturation
Biocatalytic 85–95 High Moderate Enzyme cost
Mechanochemical 50–60 None High Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Hex-4-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hex-4-ene-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hex-4-ene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, affecting their structure and function. The double bond in the molecule can also participate in addition reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include aromatic, alicyclic, and aliphatic diamine dihydrochlorides:

Compound Name CAS Number Molecular Formula Key Features Application/Use Reference
1,2-Phenylenediamine dihydrochloride 615-28-1 C₆H₁₀Cl₂N₂ Aromatic ring with adjacent amines Biochemical research (e.g., enzyme assays)
4-Methoxybenzene-1,2-diamine dihydrochloride 59548-39-9 C₇H₁₂Cl₂N₂O Methoxy-substituted aromatic ring Pharmaceutical intermediate (e.g., API synthesis)
cis-Cyclopropane-1,2-diamine dihydrochloride 54779-58-7 C₃H₁₀Cl₂N₂ Cyclopropane ring with adjacent amines Synthesis of chiral ligands or catalysts
cis-4-Cyclohexene-1,2-diamine dihydrochloride N/A C₆H₁₂Cl₂N₂ Six-membered ring with a double bond Potential use in coordination chemistry
(S)-Propane-1,2-diamine dihydrochloride 19777-66-3 C₃H₁₂Cl₂N₂ Short aliphatic chain with stereocenter Active pharmaceutical ingredient (API) precursor

Physicochemical Properties

  • 1,2-Phenylenediamine dihydrochloride : Melting point 205°C, molecular weight 181.06 g/mol. Highly soluble in water due to ionic nature .
  • 4-Methoxybenzene-1,2-diamine dihydrochloride : Substituted aromatic system increases steric hindrance and alters solubility compared to unsubstituted analogs .
  • cis-Cyclopropane-1,2-diamine dihydrochloride : Cyclopropane ring imparts rigidity and strain, influencing reactivity in stereoselective synthesis .

Industrial and Pharmaceutical Relevance

  • Aromatic Diamines : Used as reference standards (e.g., dopamine hydrochloride in pharmaceutical quality control) or intermediates in API synthesis (e.g., telmisartan impurity analogs) .
  • Alicyclic Diamines : Cyclopropane and cyclohexene derivatives are employed in chiral catalyst design due to their constrained geometries .
  • Aliphatic Diamines : Short-chain variants like (S)-propane-1,2-diamine dihydrochloride are critical in synthesizing NCEs (New Chemical Entities) .

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